molecular formula C16H15N3O3S B2371541 N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-72-4

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2371541
CAS No.: 851944-72-4
M. Wt: 329.37
InChI Key: DJSBVFAHYRLMOM-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that contains both pyrimidine and thiazole rings.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-23-16-18-8-13(15(21)19(10)16)14(20)17-7-11-3-5-12(22-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSBVFAHYRLMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with thiourea. The reaction conditions often include the use of solvents such as isopropyl alcohol and catalysts like sodium borohydride (NaBH4) in the presence of vanadium pentoxide (V2O5) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenated derivatives, NaOH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as topoisomerase II. Molecular docking studies have shown that this compound can bind to the active site of topoisomerase II, inhibiting its activity and leading to the disruption of DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity to molecular targets like topoisomerase II. This makes it a promising candidate for further development as an anticancer agent.

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymology. This compound features a unique structural framework that combines elements of thiazole and pyrimidine, which are known for their diverse biological properties.

Structural Information

  • IUPAC Name : N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Molecular Formula : C16H15N3O3S
  • Molar Mass : 315.37 g/mol
  • InChI : InChI=1S/C16H15N3O3S/c1-10-9-23-16-18-8-13(15(21)19(10)16)14(20)17-7-11-3-5-12(22-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,17,20)

Synthesis

The synthesis of this compound typically involves the reaction of thiazoles with thiourea under specific conditions using solvents like isopropyl alcohol and catalysts such as sodium borohydride (NaBH4) and vanadium pentoxide (V2O5) at room temperature. The optimization of these conditions is crucial for enhancing yield and purity during industrial production.

Anticancer Properties

Research indicates that N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.39
A549 (Lung)14.34
HeLa (Cervical)13.60
HCT116 (Colon)6.90

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its potential as an acetylcholinesterase inhibitor , which is significant in treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies reveal that it binds effectively to the active site of acetylcholinesterase, leading to enzyme inhibition.

The proposed mechanism of action involves the compound's interaction with topoisomerase II, an enzyme critical for DNA replication. By binding to the active site of topoisomerase II, it disrupts DNA replication processes in cancer cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide:

  • Study on Cytotoxicity : A study assessed its cytotoxic effects on MCF-7 and A549 cell lines using MTT assays. Results indicated significant inhibition of cell viability at low concentrations, reinforcing its potential as an anticancer agent .
  • Enzyme Inhibition Study : Another investigation focused on its role as an acetylcholinesterase inhibitor. The results demonstrated a marked decrease in enzyme activity upon treatment with the compound, suggesting its therapeutic potential in neurodegenerative disorders .

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